molecular formula C9H6ClNOS B13929304 3-Amino-2-chloro-4H-1-benzothiopyran-4-one CAS No. 61423-69-6

3-Amino-2-chloro-4H-1-benzothiopyran-4-one

Cat. No.: B13929304
CAS No.: 61423-69-6
M. Wt: 211.67 g/mol
InChI Key: FZVGCSZFFBDTHT-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-4H-1-benzothiopyran-4-one is a heterocyclic compound that belongs to the benzothiopyran family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-4H-1-benzothiopyran-4-one can be achieved through several methods. One common approach involves the cyclization of 2-thiobenzoylacetonitrile treated with a strong acid . Another method includes the reduction of 2-nitrobenzothiopyranones with sodium dithionite . Additionally, the substitution of a 2-methylthio group with a nitrogen substituent has been reported .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes refluxing in isopropanol for extended periods (up to 36 hours) to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiopyran derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

3-Amino-2-chloro-4H-1-benzothiopyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-4H-1-benzothiopyran-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4H-1-benzothiopyran-4-one: Similar structure but lacks the chloro substituent.

    3-Amino-4H-1-benzothiopyran-4-one: Similar structure but lacks the chloro substituent.

    2-Chloro-4H-1-benzothiopyran-4-one: Similar structure but lacks the amino substituent.

Uniqueness

The presence of both amino and chloro groups in 3-Amino-2-chloro-4H-1-benzothiopyran-4-one makes it unique compared to its analogs. This combination enhances its reactivity and potential for diverse biological activities, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

61423-69-6

Molecular Formula

C9H6ClNOS

Molecular Weight

211.67 g/mol

IUPAC Name

3-amino-2-chlorothiochromen-4-one

InChI

InChI=1S/C9H6ClNOS/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2

InChI Key

FZVGCSZFFBDTHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(S2)Cl)N

Origin of Product

United States

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